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Compound of Interest

Compound Name: Brasofensine

Cat. No.: B1667503

Copenhagen, Denmark — In the landscape of neuropharmacology, the development of novel
therapeutic agents for neurodegenerative disorders remains a critical endeavor. This
whitepaper delves into the history and initial discovery of Brasofensine (NS-2214), a potent
dopamine reuptake inhibitor, by the Danish biotechnology company NeuroSearch. It aims to
provide a comprehensive technical guide for researchers, scientists, and drug development
professionals on the foundational science and early clinical exploration of this compound.

Introduction: The Quest for Dopaminergic
Modulation

The impetus for the development of Brasofensine stemmed from the well-established role of
dopamine depletion in the pathophysiology of Parkinson's disease. NeuroSearch, a company
focused on the discovery and development of drugs for central nervous system (CNS)
disorders, initiated a research program to identify novel compounds that could selectively
modulate dopaminergic neurotransmission. The primary goal was to develop a dopamine
reuptake inhibitor that could offer a symptomatic treatment for Parkinson's disease by
increasing the synaptic availability of dopamine.

The Discovery of a Novel Phenyltropane Analogue

Brasofensine, chemically known as (1R,2R,3S)-2-(3',4'-dichlorophenyl)-3-(methoxycarbonyl)-
tropane, is a phenyltropane derivative. The discovery process at NeuroSearch involved the
synthesis and screening of a library of tropane-based compounds for their affinity and
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selectivity towards the dopamine transporter (DAT). This class of compounds was known to

interact with monoamine transporters.

The initial discovery workflow at NeuroSearch, while not detailed in publicly available literature,
would have likely followed a standard drug discovery paradigm of the time.
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Figure 1: A generalized workflow for the discovery and preclinical development of a novel CNS
drug candidate like Brasofensine.

Mechanism of Action: A High-Affinity Dopamine
Transporter Inhibitor

Brasofensine's primary mechanism of action is the inhibition of the dopamine transporter
(DAT)[1]. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back
into the presynaptic neuron. This action leads to an increased concentration and prolonged
activity of dopamine in the synapse, thereby enhancing dopaminergic signaling.

While primarily a dopamine reuptake inhibitor, subsequent characterization revealed that
Brasofensine also possesses affinity for the serotonin (SERT) and norepinephrine (NET)
transporters, albeit with lower potency compared to its action on DAT. This pharmacological
profile classifies it as a triple reuptake inhibitor with a preference for the dopamine transporter.
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Figure 2: The signaling pathway illustrating the mechanism of action of Brasofensine at the
dopaminergic synapse.

Preclinical Pharmacology: In Vitro and In Vivo
Characterization

Detailed quantitative data from the initial preclinical studies by NeuroSearch is not extensively
published in peer-reviewed literature. However, based on subsequent reports and summaries,
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the following provides an overview of the expected preclinical findings.

In Vitro Binding and Reuptake Assays

Experimental Protocol: Radioligand Binding Assays

A standard experimental protocol for determining the binding affinity of a compound like
Brasofensine to monoamine transporters would involve the following steps:

Membrane Preparation: Preparation of cell membrane homogenates from cell lines
expressing recombinant human dopamine, serotonin, or norepinephrine transporters (e.g.,
HEK293 or CHO cells), or from specific brain regions of rodents (e.g., striatum for DAT).

Radioligand Incubation: Incubation of the membrane preparations with a specific radioligand
for each transporter (e.g., [BH]WIN 35,428 for DAT, [3H]citalopram for SERT, and
[3H]nisoxetine for NET) in the presence of varying concentrations of the test compound
(Brasofensine).

Separation and Scintillation Counting: Separation of bound and free radioligand by rapid
filtration. The amount of radioactivity retained on the filters is then quantified using liquid
scintillation counting.

Data Analysis: Calculation of the inhibition constant (Ki) values by nonlinear regression
analysis of the competition binding data.

Experimental Protocol: Synaptosomal Reuptake Assays

To assess the functional inhibition of monoamine reuptake, the following protocol would be
employed:

e Synaptosome Preparation: Isolation of synaptosomes from specific brain regions of rodents
(e.g., striatum for dopamine, cortex for serotonin, and hippocampus for norepinephrine).

 Incubation: Pre-incubation of the synaptosomes with various concentrations of
Brasofensine.

o Neurotransmitter Uptake: Initiation of the uptake reaction by adding a radiolabeled
monoamine (e.g., [BH]dopamine, [®H]serotonin, or [3H]norepinephrine).
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o Termination and Measurement: Termination of the uptake after a short incubation period by

rapid filtration and washing. The amount of radioactivity accumulated within the

synaptosomes is measured by liquid scintillation counting.

o Data Analysis: Calculation of the IC50 values (the concentration of the drug that inhibits 50%

of the specific monoamine uptake).

Table 1: Expected In Vitro Pharmacological Profile of Brasofensine

) o Expected Ki Expected
Target Assay Type Species Radioligand
(nM) IC50 (nM)

Dopamine o

Binding [FHWIN Low
Transporter o Human/Rat -

Affinity 35,428 nanomolar
(DAT)
Reuptake ) ] Low

o Rat Striatum [BH]Dopamine -

Inhibition nanomolar
Serotonin o )

Binding [3H]Citalopra Moderate
Transporter o Human/Rat -

Affinity m nanomolar
(SERT)
Reuptake ] Moderate

o Rat Cortex [BH]Serotonin -
Inhibition nanomolar
Norepinephri
ne Binding [3H]Nisoxetin Moderate
o Human/Rat -

Transporter Affinity e nanomolar
(NET)
Reuptake Rat [3H]Norepine Moderate
Inhibition Hippocampus  phrine nanomolar

Note: Specific numerical values are not readily available in the public domain and are

represented here as expected ranges based on the compound's description.

In Vivo Animal Models

© 2025 BenchChem. All rights reserved.

6/9

Tech Support


https://www.benchchem.com/product/b1667503?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Brasofensine demonstrated efficacy in animal models of Parkinson's disease. In rodent and
primate models where parkinsonian symptoms were induced by neurotoxins such as MPTP (1-
methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA), administration of
Brasofensine led to a significant improvement in motor function. These studies were crucial in
establishing the proof-of-concept for its therapeutic potential.

Early Clinical Development and Collaboration

Based on the promising preclinical data, NeuroSearch advanced Brasofensine into clinical
development. In 1995, NeuroSearch entered into a collaboration agreement with the American
pharmaceutical company Bristol-Myers Squibb (BMS) for the further development and
commercialization of Brasofensine.

Phase I clinical trials were initiated to evaluate the safety, tolerability, and pharmacokinetics of
Brasofensine in healthy volunteers. The results of these studies indicated that the drug was
generally well-tolerated at the doses tested.

Subsequently, Phase Il clinical trials were conducted in patients with Parkinson's disease to
assess the efficacy and safety of the compound. These trials showed that Brasofensine could
provide a modest improvement in motor symptoms in patients.

Table 2: Summary of Early Clinical Trial Data for Brasofensine

. o Adverse
Phase Population Dosage Range Key Findings
Events
Generally well- Mild to moderate;
Single and tolerated; Dose- included
Healthy ] ) ) )
Phase | multiple proportional insomnia,
Volunteers

ascending doses  pharmacokinetic nausea, and

S dizziness
Modest o
] ] ) Similar to Phase
Parkinson's improvement in
Phase Il ) ] Up to 4 mg/day I; generally
Disease Patients motor scores
manageable

(UPDRS)
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Discontinuation of Development

Despite showing some promise in early clinical trials, the development of Brasofensine was
ultimately discontinued in 2001. The decision was reportedly due to a combination of factors,
including a modest efficacy profile that was not sufficiently competitive with existing therapies
and potentially unfavorable risk-benefit assessments at higher doses.

Conclusion

The story of Brasofensine's discovery and early development by NeuroSearch exemplifies the
rigorous and challenging process of CNS drug discovery. As a potent dopamine reuptake
inhibitor, it represented a rational therapeutic approach for Parkinson's disease. The preclinical
and early clinical data provided valuable insights into the potential and the pitfalls of targeting
the dopamine transporter. While Brasofensine did not reach the market, the knowledge gained
from its development has contributed to the broader understanding of dopaminergic
pharmacology and has informed subsequent drug discovery efforts in the field of
neurodegenerative diseases. This technical overview serves as a historical and scientific
record of a significant endeavor in the pursuit of novel treatments for Parkinson's disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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